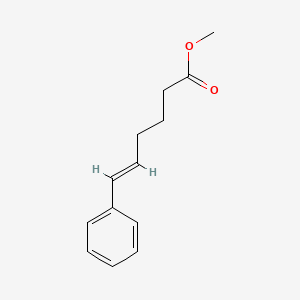

6-Phenyl-5-hexenoic acid, methyl ester

Description

Contextual Significance within the Landscape of Hexenoic Acid Derivatives

Hexenoic acid and its derivatives are a class of unsaturated fatty acids that are prevalent in nature and serve as versatile building blocks in organic synthesis. The introduction of a phenyl group, as seen in 6-phenyl-5-hexenoic acid, methyl ester, significantly influences the electronic properties and reactivity of the molecule. This phenyl substitution provides a site for various chemical transformations and can impact the biological activity of the resulting compounds. Phenylalkanoic acid derivatives, as a broader class, are recognized for their applications in medicinal chemistry, often exhibiting analgesic and anti-inflammatory properties. google.com The study of this specific methyl ester contributes to the understanding of how aryl substitution at the terminus of an unsaturated fatty acid ester chain affects its chemical behavior and potential applications.

Overview of Academic Research Trajectories Focusing on the Chemical Compound

While dedicated research focusing exclusively on this compound is not extensively documented, its role as a synthetic intermediate is evident. One notable application is its use as a precursor in the synthesis of (Z)-6-phenyl-5-hexenoic acid. prepchem.com This conversion, achieved through the hydrolysis of the methyl ester, highlights its utility in accessing the corresponding carboxylic acid, which may be a target molecule for further synthetic manipulations or biological screening.

Research on related phenyl-substituted esters often explores their potential biological activities, including antimicrobial and antioxidant properties. mdpi.comscispace.com Although specific studies on the biological profile of this compound are not prominent, its structural motifs suggest that it could be a candidate for such investigations. The general trajectory for compounds of this nature involves their synthesis and subsequent evaluation for various biological effects, contributing to the development of new therapeutic agents or functional materials.

Structural Features and Their Implications for Reactivity Research

The chemical reactivity of this compound is dictated by its key structural features: the methyl ester group, the carbon-carbon double bond, and the terminal phenyl group.

The Methyl Ester Group: The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol (B129727). prepchem.com It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Furthermore, the ester can be reduced to the corresponding primary alcohol, 6-phenyl-5-hexen-1-ol, using powerful reducing agents like lithium aluminum hydride.

The Carbon-Carbon Double Bond: The alkene moiety is a site for a variety of addition reactions. Catalytic hydrogenation can saturate the double bond to produce methyl 6-phenylhexanoate. The double bond can also undergo electrophilic addition with halogens or hydrohalic acids. Its position, conjugated with the phenyl group, influences its reactivity in reactions such as epoxidation and dihydroxylation.

The Phenyl Group: The aromatic ring can participate in electrophilic aromatic substitution reactions, although the reaction conditions would need to be carefully controlled to avoid reactions at the other functional groups. The phenyl group also influences the acidity of adjacent protons and can play a role in directing the stereochemical outcome of reactions at the double bond.

The interplay of these functional groups makes this compound a molecule with diverse potential for chemical transformations, allowing for the synthesis of a range of other compounds with modified structures and properties.

Structure

3D Structure

Properties

CAS No. |

85396-64-1 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

methyl (E)-6-phenylhex-5-enoate |

InChI |

InChI=1S/C13H16O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-6,8-10H,3,7,11H2,1H3/b10-6+ |

InChI Key |

CUAFVHKUQUVEAG-UXBLZVDNSA-N |

Isomeric SMILES |

COC(=O)CCC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)CCCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Phenyl 5 Hexenoic Acid, Methyl Ester and Its Analogs

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, stand as a cornerstone for the formation of the carbon-carbon bond that constitutes the backbone of 6-phenyl-5-hexenoic acid, methyl ester. This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org

Mechanistic Considerations of the Heck Reaction in Stereoselective Synthesis

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to yield the final product and regenerate the palladium(0) catalyst. The stereochemical outcome of the reaction is determined during the migratory insertion and β-hydride elimination steps. The use of chiral ligands, such as BINAP, can induce asymmetry in these steps, leading to stereoselective synthesis. libretexts.org The regioselectivity of the migratory insertion can be influenced by both steric and electronic factors of the alkene substrate. For neutral palladium complexes, the insertion typically occurs at the less sterically hindered position of the double bond. Conversely, for cationic palladium complexes, electronic effects dominate, with the aryl group adding to the more electron-deficient carbon of the alkene. libretexts.org

Influence of σ-Donating Solvents on Catalytic Efficiency and Stereocontrol

The choice of solvent plays a critical role in the efficiency and stereoselectivity of the Heck reaction. Solvents with strong σ-donating capabilities can significantly impact the catalytic cycle. These solvents can stabilize the palladium catalyst, influence the rate of oxidative addition, and affect the regioselectivity of the migratory insertion. For instance, polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been shown to be effective in promoting Heck reactions. Preliminary mechanistic studies have indicated that σ-donating solvents are crucial for achieving high selectivity in certain Heck reactions. organic-chemistry.org

Established and Emerging Esterification Protocols

The final step in the synthesis of this compound involves the esterification of the corresponding carboxylic acid. Several methods, ranging from classical acid-catalyzed procedures to milder, more specialized techniques, are available for this transformation.

Acid-Catalyzed Approaches to Methyl Ester Formation

The Fischer-Speier esterification is a well-established and cost-effective method for converting carboxylic acids to their corresponding esters. quizlet.com This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product, water, a byproduct of the reaction, is often removed. This method has been successfully applied to the synthesis of methyl cinnamate (B1238496) from cinnamic acid, a structurally similar compound to 6-phenyl-5-hexenoic acid. nsf.govsapub.org

Table 1: Comparison of Acid-Catalyzed Esterification Conditions for Cinnamic Acid

| Catalyst | Alcohol | Temperature | Reaction Time | Yield | Reference |

| H₂SO₄ | Methanol | Reflux | >12 hours | High | nsf.gov |

| H₂SO₄ (50 mol%) | Methanol | 110 °C (Microwave) | 2 minutes | 97% | nsf.gov |

| p-TsOH (50 mol%) | Methanol | 110 °C (Microwave) | 2 minutes | 91% | nsf.gov |

This table presents data for the esterification of trans-cinnamic acid, a model compound for 6-phenyl-5-hexenoic acid.

Alternative Reagent Systems for Carboxylic Acid Methyl Ester Synthesis

To overcome the limitations of acid-catalyzed esterification, such as harsh reaction conditions and potential side reactions with sensitive substrates, several alternative methods have been developed.

The Steglich esterification offers a mild approach for the formation of esters, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This reaction proceeds at room temperature and is particularly useful for sterically hindered substrates and those sensitive to acidic conditions. organic-chemistry.orgwikipedia.org A key feature of this method is the in-situ removal of water by DCC, which forms the insoluble dicyclohexylurea. wikipedia.org Greener solvent alternatives, such as acetonitrile, have also been explored for this reaction. nih.gov

The Mitsunobu reaction provides another mild and versatile method for esterification. This reaction employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. wikipedia.orgorganic-chemistry.org A significant advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol center, which is a valuable feature in the synthesis of chiral molecules. nih.gov The acidity of the carboxylic acid can influence the reaction outcome, with stronger acids sometimes leading to better yields. nih.gov

Table 2: Overview of Alternative Esterification Methods

| Method | Reagents | Key Features |

| Steglich Esterification | DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates, in-situ water removal. organic-chemistry.orgwikipedia.org |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry at the alcohol, suitable for a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org |

Strategies for Stereoselective Synthesis and Control of Olefin Geometry

The geometry of the carbon-carbon double bond in this compound is a critical aspect of its structure and can be controlled through careful selection of synthetic strategies, particularly within the context of the Heck reaction. The reaction can be tailored to favor the formation of either the (E)- or (Z)-isomer.

The stereoselectivity of the Heck reaction is often dictated by the mechanism of β-hydride elimination. Syn-elimination is the predominant pathway and generally leads to the (E)-isomer, which is the thermodynamically more stable product. However, the choice of catalyst, ligands, and reaction conditions can influence the E/Z ratio. For instance, the use of specific phosphine (B1218219) ligands can control the geometry of the transition state during β-hydride elimination, thereby influencing the stereochemical outcome. uitm.edu.my Furthermore, in some cases, the initially formed kinetic product can isomerize to the thermodynamic product under the reaction conditions.

Strategies for the selective synthesis of the (Z)-isomer often involve circumventing the typical syn-elimination pathway or employing post-synthetic isomerization techniques. For example, specific catalytic systems have been developed that favor the formation of the less stable (Z)-isomer.

Table 3: Factors Influencing E/Z Selectivity in the Heck Reaction

| Factor | Influence on Stereoselectivity |

| Catalyst/Ligand | The steric and electronic properties of the phosphine ligands can influence the geometry of the transition state, thereby controlling the E/Z ratio. uitm.edu.mychemrxiv.org |

| Reaction Conditions | Temperature and reaction time can affect the isomerization of the initially formed product to the thermodynamically more stable isomer. |

| Substrate Structure | The structure of the alkene and the aryl halide can also play a role in determining the stereochemical outcome of the reaction. |

Approaches for the Regio- and Stereoselective Formation of the (E)-Isomer

The formation of the (E)-isomer (trans configuration) of the carbon-carbon double bond is a critical aspect of synthesizing this compound. High stereoselectivity is paramount to avoid the formation of a mixture of (E) and (Z) isomers, which can be difficult to separate and may lead to different biological or chemical properties in downstream applications. Several synthetic methods are employed to achieve this control.

One of the most reliable methods for generating (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of methyl (E)-6-phenyl-5-hexenoate, this would typically involve reacting benzaldehyde (B42025) with a phosphonate (B1237965) ester, such as methyl 5-(diethylphosphono)pentanoate. The use of stabilized ylides in the HWE reaction strongly favors the formation of the thermodynamically more stable (E)-isomer.

Reaction Scheme Example: Horner-Wadsworth-Emmons Reaction

Another powerful technique is palladium-catalyzed cross-coupling reactions . The Heck reaction, for instance, can form the 5,6-double bond by coupling an aryl halide (e.g., bromobenzene) with a terminal alkene (e.g., methyl 5-hexenoate) in the presence of a palladium catalyst and a base. The reaction conditions can be tuned to favor the (E)-isomer. Similarly, the Suzuki-Miyaura coupling can be employed by reacting a vinyl boronic acid or ester with an aryl halide, also with high stereoselectivity.

The table below summarizes key methodologies and their typical outcomes for producing the (E)-isomer.

| Methodology | Reactants | Key Reagents/Catalysts | Typical (E):(Z) Ratio |

| Horner-Wadsworth-Emmons | Benzaldehyde, Phosphonate Ester | NaH, KHMDS, or other bases | >95:5 |

| Heck Reaction | Aryl Halide, Terminal Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | >90:10 |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid, Vinyl Halide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | >98:2 |

| Julia-Kocienski Olefination | Phenyltetrazolyl Sulfone, Aldehyde | KHMDS or other strong bases | >90:10 |

Investigation of Chiral Auxiliaries and Catalysts in Related Hexenoic Acid Methyl Ester Synthesis

When the synthesis requires control of stereochemistry at other positions in the molecule, such as the alpha-carbon to the ester, chiral auxiliaries and asymmetric catalysts become essential tools. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After serving its purpose, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of hexenoic acid esters, a common strategy involves attaching a chiral auxiliary to a carboxylic acid precursor. For example, an oxazolidinone auxiliary, such as the one developed by David A. Evans, can be acylated. williams.edu The resulting N-acyl oxazolidinone can then undergo highly diastereoselective reactions, such as alkylation at the alpha-position. The bulky group on the auxiliary effectively shields one face of the enolate intermediate, forcing the incoming electrophile to attack from the less hindered side. williams.edu Subsequent hydrolysis or alcoholysis removes the auxiliary to yield the chiral carboxylic acid or ester.

General Scheme for Chiral Auxiliary Use:

Attachment: The carboxylic acid precursor is coupled to the chiral auxiliary (e.g., 4-benzyl-2-oxazolidinone). williams.edu

Diastereoselective Reaction: The molecule is deprotonated to form a rigid enolate, followed by a stereoselective alkylation or aldol (B89426) reaction. williams.edu

Cleavage: The auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

Asymmetric catalysis offers an alternative, more atom-economical approach where a small amount of a chiral catalyst creates a chiral environment for the reaction. For the synthesis of chiral hexenoic acid derivatives, catalytic asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral rhodium or ruthenium complex (e.g., with BINAP as a ligand) could establish a stereocenter with high enantioselectivity. nih.gov

The table below lists common chiral auxiliaries and their typical applications in asymmetric synthesis relevant to ester production.

| Chiral Auxiliary/Catalyst Type | Example | Typical Application | Mechanism of Control |

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Asymmetric Alkylation, Aldol Reactions | Steric shielding of one enolate face. williams.edu |

| Pseudoephedrine | (1R,2S)-(-)-Pseudoephedrine | Asymmetric Alkylation | Formation of a rigid chelated enolate directs alkylation. wikipedia.org |

| Camphorsultam | (1S)-(-)-2,10-Camphorsultam | Diels-Alder Reactions, Alkylations | Steric hindrance dictates the direction of approach. |

| Asymmetric Catalyst | Ru-BINAP Complex | Asymmetric Hydrogenation | Formation of a transient chiral metal-substrate complex. nih.gov |

Modular Synthetic Routes for Structurally Modified Phenyl-Hexenoic Acid Derivatives

A modular or "building block" approach to synthesis is highly desirable as it allows for the rapid generation of a library of related compounds by simply changing one of the starting components. chemistryviews.org This is particularly valuable for creating structurally modified phenyl-hexenoic acid derivatives to explore structure-activity relationships in various chemical and biological contexts.

A versatile modular synthesis of these derivatives can be designed around a central cross-coupling reaction. For example, a Suzuki-Miyaura coupling provides a powerful platform for modularity. One building block can be a family of substituted phenylboronic acids (Ar-B(OH)₂), while the other can be a functionalized six-carbon chain containing a halide or triflate at one end and the methyl ester at the other (e.g., methyl (E)-6-bromo-5-hexenoate). By pairing different phenylboronic acids with this common backbone, a wide array of derivatives with different substituents on the phenyl ring can be synthesized.

Alternatively, a Wittig or HWE-based strategy offers modularity by allowing the variation of both the aromatic aldehyde and the phosphonate-bearing ester chain. One could use a library of substituted benzaldehydes to modify the phenyl portion, or a library of different phosphonate esters (e.g., varying chain length or substitution) to modify the hexenoic acid backbone. mdpi.com

This modular approach is illustrated in the table below, showing how different starting materials can be combined to produce diverse final products.

| Core Reaction | Variable Module 1 (Aromatic) | Variable Module 2 (Aliphatic) | Resulting Derivative Structure |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Methyl (E)-6-bromo-5-hexenoate | Methyl (E)-6-(4-methoxyphenyl)-5-hexenoate |

| Suzuki-Miyaura Coupling | 3-Chlorophenylboronic acid | Methyl (E)-6-bromo-5-hexenoate | Methyl (E)-6-(3-chlorophenyl)-5-hexenoate |

| Horner-Wadsworth-Emmons | 4-Fluorobenzaldehyde | Methyl 5-(diethylphosphono)pentanoate | Methyl (E)-6-(4-fluorophenyl)-5-hexenoate |

| Horner-Wadsworth-Emmons | Benzaldehyde | Ethyl 5-(diethylphosphono)pentanoate | Ethyl (E)-6-phenyl-5-hexenoate |

These modular strategies facilitate the efficient synthesis of a diverse range of compounds, which is crucial for systematic investigation in fields such as materials science and medicinal chemistry. chemistryviews.orgmdpi.com

Mechanistic Elucidation of Chemical Transformations Involving 6 Phenyl 5 Hexenoic Acid, Methyl Ester

Investigation of Catalytic Cycles and Transient Intermediates in Coupling Reactions

The structure of 6-Phenyl-5-hexenoic acid, methyl ester, with its terminal alkene and phenyl group, makes it a suitable substrate for various transition-metal-catalyzed coupling reactions. These reactions, such as Heck or Suzuki-type couplings, operate through complex catalytic cycles involving various transient intermediates. While specific studies on this exact molecule are not prevalent, a general mechanistic framework can be applied.

For instance, in a hypothetical palladium-catalyzed intramolecular cyclization, the reaction would likely proceed through a well-established cycle. The process would initiate with the oxidative addition of a Pd(0) catalyst to an aryl or vinyl halide. The resulting Pd(II) complex would then undergo an intramolecular carbopalladation, where the double bond of the hexenoic acid chain coordinates to the palladium center and then inserts into the palladium-carbon bond, forming a new cyclic alkylpalladium intermediate. This transient species is often the key to forming the new carbon-carbon bond. The cycle would conclude with a β-hydride elimination step to regenerate the double bond within the newly formed ring and a reductive elimination step that regenerates the active Pd(0) catalyst.

The identification and characterization of transient intermediates are paramount to confirming such a cycle. Techniques like in-situ NMR spectroscopy, mass spectrometry, and computational modeling are employed to gain insight into the structure and stability of these short-lived species.

Table 1: Plausible Intermediates in a Palladium-Catalyzed Cyclization

This interactive table outlines the key steps and hypothetical intermediate species in a palladium-catalyzed reaction involving a molecule structurally similar to this compound.

| Step | Intermediate Species | Description |

| Catalyst Activation | L₂Pd(0) | An active catalyst, typically a palladium(0) complex with supporting ligands (L), is generated in situ. |

| Oxidative Addition | L₂Pd(II)(Aryl)(X) | The Pd(0) catalyst inserts into an Ar-X bond (where X is a halide), forming a Pd(II) species. |

| Carbopalladation | Cyclic L₂Pd(II)(Alkyl)(X) | The alkene of the hexenoate chain coordinates to and inserts into the Pd-Aryl bond, forming a new C-C bond and a cyclic intermediate. |

| β-Hydride Elimination | L₂(H)Pd(II)(X) + Product | A hydrogen atom is eliminated from a carbon adjacent to the palladium, releasing the cyclized organic product and forming a palladium hydride. |

| Reductive Elimination | L₂Pd(0) + HX | The palladium hydride complex eliminates HX in the presence of a base, regenerating the active Pd(0) catalyst to continue the cycle. |

Analysis of Solvent Effects on Reaction Pathways, Kinetics, and Stereochemical Outcomes

The choice of solvent is a critical parameter that can dramatically influence the outcome of a chemical reaction. Solvents can affect reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. chemrxiv.org The rate of a reaction can vary by orders of magnitude depending on the solvent used. chemrxiv.org

For transformations involving this compound, solvent polarity, coordinating ability, and proticity are key factors. In reactions that proceed through polar or charged intermediates, such as those in a Pd(II)-mediated catalytic cycle, polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are often used. These solvents are effective at solvating charged metallic complexes and can accelerate the reaction rate. Conversely, nonpolar solvents like Toluene or Hexane might be preferred for reactions proceeding through less polar transition states. mdpi.com

The solvent's influence extends to stereochemical control. If a reaction creates a new chiral center, the solvent can interact differently with the diastereomeric transition states leading to the various stereoisomers. This can be due to specific hydrogen bonding or dipole-dipole interactions that lower the energy of one transition state relative to another, resulting in an enrichment of one stereoisomer.

Table 2: Hypothetical Influence of Solvent Polarity on Reaction Rate

This table illustrates the potential effect of different solvents on the relative rate of a hypothetical reaction involving this compound, where the transition state is more polar than the reactants.

| Solvent | Dielectric Constant (ε at 20°C) | Expected Relative Rate Constant (k_rel) | Rationale |

| n-Hexane | 1.9 | 1 | Very low polarity; minimal stabilization of a polar transition state. |

| Toluene | 2.4 | 15 | Low polarity, but polarizability of the aromatic ring can offer some stabilization. |

| Dichloromethane | 9.1 | 120 | Moderately polar; provides good stabilization for polar transition states. |

| Acetone | 21 | 550 | Polar aprotic solvent, effectively solvates polar species. |

| Acetonitrile | 37.5 | 900 | High polarity; offers significant stabilization of polar transition states, accelerating the reaction. |

| Dimethylformamide (DMF) | 38.3 | 950 | High polarity and coordinating ability, often leading to high reaction rates in organometallic catalysis. |

Detailed Kinetic Studies of Key Reaction Steps and Rate-Determining Processes

For a reaction involving this compound, a kinetic analysis would allow for the determination of the reaction order with respect to each component. For example, in a palladium-catalyzed cross-coupling reaction, if the reaction is found to be first-order in the substrate and first-order in the catalyst, but zero-order in another reagent, it provides strong evidence for the involvement of the substrate and catalyst in the RDS.

By conducting these experiments at different temperatures, one can construct an Arrhenius plot to determine the activation energy (Ea) of the reaction. This provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. These empirical data are invaluable for validating proposed mechanisms and for optimizing reaction conditions to achieve higher efficiency.

Table 3: Example Kinetic Data for a Hypothetical Reaction

This table presents hypothetical initial rate data for a reaction of this compound (Substrate) with a reagent (Reagent B) and a catalyst. Analysis of this data helps in determining the rate law.

| Experiment | [Substrate] (M) | [Reagent B] (M) | [Catalyst] (mol%) | Initial Rate (M/s x 10⁻⁵) |

| 1 | 0.10 | 0.10 | 1.0 | 2.5 |

| 2 | 0.20 | 0.10 | 1.0 | 5.0 |

| 3 | 0.10 | 0.20 | 1.0 | 2.5 |

| 4 | 0.10 | 0.10 | 2.0 | 10.0 |

Analysis:

Comparing Experiments 1 and 2: Doubling the [Substrate] doubles the rate (2.5 → 5.0), so the reaction is first-order in the substrate.

Comparing Experiments 1 and 3: Doubling [Reagent B] has no effect on the rate (2.5 → 2.5), so the reaction is zero-order in Reagent B.

Comparing Experiments 1 and 4: Doubling the [Catalyst] quadruples the rate (2.5 → 10.0), so the reaction is second-order in the catalyst.

Derived Rate Law: Rate = k[Substrate]¹[Catalyst]²

Computational and Theoretical Approaches in the Study of 6 Phenyl 5 Hexenoic Acid, Methyl Ester

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's stability and chemical behavior.

The electronic structure of 6-Phenyl-5-hexenoic acid, methyl ester can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. chemrxiv.org For unsaturated esters, the π-system of the C=C double bond and the phenyl ring, as well as the non-bonding orbitals of the ester's oxygen atoms, are expected to contribute significantly to the frontier orbitals.

Reactivity descriptors derived from DFT calculations can predict the most likely sites for chemical reactions. Fukui functions, for instance, are used to identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. rsc.orgnih.gov In unsaturated acids and esters, the electron-withdrawing nature of the ester group can influence the electron density across the molecule, and Fukui indices can quantify this effect to predict regioselectivity in reactions like electrochemical hydrogenation. rsc.orgrsc.org

Furthermore, quantum chemical methods are indispensable for mapping reaction pathways and identifying transition states. By calculating the potential energy surface of a reaction, researchers can determine the activation energy (the energy barrier that must be overcome) and the geometry of the transition state structure. acs.org For example, studying the mechanism of an electrophilic addition to the C=C double bond of this compound would involve locating the transition state for the formation of the carbocation intermediate. DFT calculations have been successfully used to model the transition states and activation free energies for various reactions involving esters and related functional groups. acs.orgmdpi.com

Table 1: Representative Electronic Properties Calculated for an Unsaturated Ester Analog Calculations are often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). Data is illustrative and based on typical values for similar compounds.

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Indicates potential for electron donation. |

| LUMO Energy | -0.8 eV | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Molecular Modeling and Conformational Analysis of the Compound and its Derivatives

Molecular modeling techniques are employed to explore the conformational space. This process typically begins with a conformational search using methods like molecular mechanics (MM) force fields or more rapid semi-empirical quantum methods to generate a wide range of possible structures. nih.gov The geometries of these initial structures are then optimized using more accurate quantum chemical methods, such as DFT, to find the local energy minima on the potential energy surface. researchgate.net

For a molecule like this compound, key conformational degrees of freedom include the torsion angles along the C-C single bonds of the aliphatic backbone and the rotation of the phenyl group. The relative orientation of the ester group also contributes to the conformational landscape. researchgate.netresearchgate.net Advanced protocols for conformational analysis, such as CENSO, combine the speed of semi-empirical methods for generating conformers with the accuracy of DFT for energy refinement, providing a cost-effective and reliable approach. nih.govchemrxiv.org The final output is a set of low-energy conformers and their corresponding thermodynamic properties, such as relative Gibbs free energies.

Table 2: Illustrative Relative Energies of Different Conformers for a Flexible Phenyl-Alkyl Ester Relative energies are typically calculated at a DFT level of theory (e.g., B3LYP/6-31G) and reported in kcal/mol relative to the most stable conformer (global minimum).*

| Conformer | Description | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Global Minimum (Extended Chain) | 0.00 |

| 2 | Gauche conformation in alkyl chain | +0.85 |

| 3 | Folded conformation (π-stacking) | +1.50 |

| 4 | Rotamer of Phenyl Group | +2.10 |

Advanced Simulation Methodologies for Probing Reaction Dynamics and Intermolecular Interactions

Advanced simulation methodologies, such as molecular dynamics (MD), allow researchers to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals information about dynamic processes and intermolecular interactions. uiowa.edu

An MD simulation of this compound, either in a solvent or interacting with other molecules, can provide a detailed picture of its intermolecular forces. nih.gov By analyzing the simulation trajectory, one can calculate radial distribution functions (RDFs), which describe the probability of finding another atom or molecule at a certain distance from a reference atom. nih.gov RDFs can reveal details about solvation shells and specific interactions, such as hydrogen bonding or π-π stacking involving the phenyl ring.

For a more detailed understanding of the nature of intermolecular interactions, Symmetry-Adapted Perturbation Theory (SAPT) can be employed. mdpi.com SAPT is a quantum chemical method that decomposes the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). This analysis can clarify, for example, whether the interaction between two molecules of this compound is dominated by the dispersion forces of the phenyl rings or the electrostatic interactions of the ester groups. mdpi.com Car–Parrinello molecular dynamics (CPMD) can also be used to study the dynamics of specific interactions like hydrogen bonds. mdpi.com

Table 3: Example of SAPT Energy Decomposition for the Interaction of Two Phenyl-Containing Molecules Values are illustrative, in kcal/mol, and represent typical contributions for non-covalently interacting aromatic systems.

| Energy Component | Value (kcal/mol) | Physical Meaning |

| Electrostatics | -4.5 | Interaction between permanent multipoles. |

| Exchange | +7.0 | Pauli repulsion due to wavefunction overlap. |

| Induction | -1.5 | Polarization of one molecule by another. |

| Dispersion | -6.0 | Correlated fluctuations of electron clouds. |

| Total Interaction Energy | -5.0 | The net stability of the dimer. |

Role of 6 Phenyl 5 Hexenoic Acid, Methyl Ester and Its Derivatives in Advanced Organic Synthesis

Utilization as Key Synthetic Intermediates in the Construction of Complex Organic Molecules

The strategic placement of functional groups within 6-Phenyl-5-hexenoic acid, methyl ester makes it a powerful tool for synthetic chemists. The terminal phenyl-alkene moiety serves as a handle for various carbon-carbon bond-forming reactions, including olefination, metathesis, and polymerization reactions. The ester group, on the other hand, can be readily transformed into a wide array of other functional groups such as carboxylic acids, amides, alcohols, and aldehydes, further expanding its synthetic utility.

One of the primary applications of this compound lies in its ability to undergo cyclization reactions to form complex carbocyclic and heterocyclic systems. For instance, acid-catalyzed intramolecular acylation reactions can lead to the formation of substituted tetralone derivatives, which are core structures in many natural products and pharmaceuticals. Furthermore, the double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, providing access to intricate polycyclic frameworks.

The versatility of this compound and its derivatives is highlighted in their use in the total synthesis of natural products. While specific examples directly employing the methyl ester are not extensively documented in readily available literature, the broader class of phenyl-substituted unsaturated esters serves as crucial precursors in multi-step synthetic sequences. For example, related structures are utilized in the synthesis of phenyl-substituted furanoid fatty esters through acid-catalyzed cyclization of corresponding dioxo-octadecanoates.

Table 1: Key Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid, heat | Substituted Tetralones |

| Diels-Alder Reaction | Dienophile, heat or Lewis acid | Polycyclic adducts |

| Olefin Metathesis | Grubbs' catalyst, solvent | Macrocycles, new alkenes |

| Hydrolysis | Aqueous acid or base | 6-Phenyl-5-hexenoic acid |

| Reduction | LiAlH4, ether | 6-Phenyl-5-hexen-1-ol |

| Aminolysis | Amine, heat | N-substituted 6-phenyl-5-hexenamides |

Application as Precursors for Biologically Relevant Molecules (e.g., Enzyme Inhibitors)

The structural motif of a phenyl ring connected to a flexible carbon chain is a common feature in many biologically active molecules, including enzyme inhibitors. The 6-phenyl-5-hexenoic acid moiety can mimic the side chains of aromatic amino acids or bind to hydrophobic pockets within enzyme active sites. The carboxylic acid or ester functionality can interact with polar residues or act as a warhead to covalently modify the enzyme.

While direct evidence for this compound as a precursor to clinically used enzyme inhibitors is limited, the strategic value of phenylalkenoic acids in drug discovery is well-established. These structures serve as scaffolds for the development of inhibitors for a variety of enzymes. For example, derivatives of phenylacetic acid are known to exhibit a range of biological activities and are used as starting materials for the synthesis of numerous drugs. The extended hexenoic acid chain in the target molecule allows for greater conformational flexibility and the potential to reach deeper into enzyme binding pockets.

The development of enzyme inhibitors often involves the synthesis of a library of analogues around a core scaffold. In this context, this compound represents an attractive starting point. The double bond can be functionalized in various ways, for example, through epoxidation, dihydroxylation, or hydrogenation, to introduce new stereocenters and polar groups. The ester can be converted to a range of amides or other functional groups to explore interactions with the enzyme's active site. This modular approach allows for the systematic optimization of binding affinity and selectivity.

Strategies for Incorporating the Phenyl-Hexenoic Acid Moiety into Novel Molecular Scaffolds

The incorporation of the 6-phenyl-5-hexenoic acid moiety into novel molecular scaffolds is a key strategy for the development of new materials and therapeutic agents. The unique combination of a rigid aromatic group and a flexible aliphatic chain allows for the design of molecules with specific three-dimensional shapes and properties.

One common strategy involves using the terminal double bond in ring-closing metathesis (RCM) reactions to create macrocyclic structures. By attaching another alkene-containing fragment to the ester group, large rings with embedded phenyl groups can be synthesized. These macrocycles can act as host molecules, ionophores, or conformationally constrained peptides.

Another approach is the use of the phenyl-hexenoic acid derivative in multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. For example, the carboxylic acid derivative could be used in a Passerini or Ugi reaction to generate complex peptide-like structures containing the phenyl-hexenoic acid side chain.

Furthermore, the phenyl ring itself can be functionalized to introduce additional diversity. Electrophilic aromatic substitution reactions can be used to add substituents to the ring, which can then be used to attach the scaffold to other molecules or surfaces. This allows for the creation of bifunctional molecules or materials with tailored properties. The synthesis of nitrogen-containing heterocyclic scaffolds can also be achieved through sequential reactions of related aminoalkynes with carbonyls, showcasing the versatility of such backbones in constructing diverse molecular architectures.

Applications and Investigations in Chemical Biology and Materials Science Mechanistic and Design Focus

Exploration of Enzyme-Inhibitor Interactions: Mechanistic Studies on Histone Deacetylase Inhibition by Related Derivatives

While direct mechanistic studies on 6-Phenyl-5-hexenoic acid, methyl ester as an enzyme inhibitor are not extensively documented, the broader class of phenyl-substituted short-chain fatty acids has been identified as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. gsartor.orgnih.gov An imbalance in HDAC activity is associated with various diseases, including cancer, making HDAC inhibitors a significant area of therapeutic research. nih.govnih.gov

Short-chain fatty acids and their derivatives, particularly those with aromatic moieties like a phenyl group, have been shown to inhibit HDAC activity. gsartor.orgnih.gov For instance, phenylbutyrate and phenylacetate (B1230308) are known HDAC inhibitors. researchgate.net The inhibitory mechanism of these molecules generally involves the carboxylic acid group interacting with the zinc ion in the active site of the HDAC enzyme, while the hydrophobic phenyl group can engage in further interactions within the binding pocket, contributing to the inhibitor's potency and selectivity.

The introduction of a double bond in the alkyl chain, as seen in this compound, can influence the molecule's conformation and binding affinity. Studies on phenyl alkanoic and phenyl alkenoic acids have indicated that the presence of unsaturation can enhance growth inhibition of cancer cells, although this may not always directly correlate with increased HDAC inhibition. researchgate.net This suggests that while HDAC inhibition is a likely mechanism of action for derivatives of 6-Phenyl-5-hexenoic acid, other cellular effects may also be at play.

The kinetic properties of HDAC inhibitors, such as their association and dissociation rates, are critical for their biological function. nih.gov The specific structure of this compound, with its particular chain length and phenyl substitution, would dictate its unique kinetic profile with different HDAC isoforms.

Rational Design and Synthesis of Derivatives for Specific Biological Target Engagement and Mechanistic Probes

The scaffold of this compound, is amenable to rational design and synthetic modification to create derivatives with enhanced potency and selectivity for specific biological targets. The design process often involves modifying the core structure to optimize interactions with the target protein. For instance, in the context of HDAC inhibition, derivatives could be synthesized to improve zinc-binding affinity or to exploit specific sub-pockets within the enzyme's active site.

The synthesis of derivatives can be achieved through various organic chemistry reactions. For example, the carboxylic acid ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with different amines to generate a library of amides. mdpi.com The phenyl group can be substituted with various functional groups to probe interactions with the target protein and to modulate the compound's physicochemical properties, such as solubility and cell permeability. researchgate.netnih.gov

Furthermore, derivatives of this compound, can be designed as mechanistic probes to study biological processes. For example, a fluorescent tag could be attached to the molecule to visualize its localization within cells or to monitor its interaction with a target protein in real-time. nsf.gov The synthesis of such probes requires careful consideration of the linker and the fluorophore to ensure that the probe retains its biological activity and that the fluorescent signal is a reliable indicator of the molecule's behavior.

Development of Advanced Materials Derived from Hexenoic Acid Derivatives (e.g., Polymeric Systems, Liquid Crystals)

The unique molecular structure of this compound, suggests its potential as a building block for advanced materials. The combination of a rigid phenyl group and a flexible hexenoic acid chain is a common motif in molecules that exhibit liquid crystalline properties. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies. mdpi.commdpi.com The ester functionality and the double bond in the hexenoic acid chain could be modified to tune the mesomorphic properties of the resulting materials. For instance, long alkyl chains could be appended to the phenyl group to enhance the formation of liquid crystal phases. mdpi.comresearchgate.net

In the realm of polymeric materials, derivatives of this compound, could be used as monomers for polymerization. The double bond in the hexenoic acid chain could potentially participate in addition polymerization reactions. More commonly, the ester or the corresponding carboxylic acid could be used in condensation polymerizations to form polyesters or polyamides. mdpi.comrug.nl The incorporation of the phenyl group into the polymer backbone would be expected to enhance the thermal stability and mechanical properties of the resulting material. researchgate.net The specific properties of the polymer could be tailored by copolymerizing the hexenoic acid derivative with other monomers.

Application as Molecular Probes and Markers in Mechanistic Biological Research

Derivatives of this compound, have the potential to be developed into molecular probes for studying biological systems. By incorporating reporter groups such as fluorophores or biotin, these molecules can be used to track the distribution and dynamics of fatty acids and their metabolites in living cells. thermofisher.comnih.gov Fluorescent fatty acid analogs are valuable tools for investigating lipid metabolism, membrane structure, and protein-lipid interactions. acs.orgmalariaworld.org

The design of a molecular probe based on this compound, would involve attaching a reporter group at a position that does not significantly perturb the molecule's biological activity. The phenyl group or the terminal end of the hexenoic acid chain could be suitable locations for modification. The resulting probe could then be used in various imaging and biochemical assays to provide insights into cellular processes. For example, a fluorescent derivative could be used to study the uptake and intracellular trafficking of phenyl-substituted fatty acids.

Furthermore, isotopically labeled versions of this compound, could serve as markers in metabolic studies. By tracing the metabolic fate of the labeled compound, researchers can gain a better understanding of the pathways involved in the metabolism of this class of molecules. Such studies are crucial for elucidating the mechanisms of action of biologically active compounds and for identifying potential off-target effects.

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like "6-Phenyl-5-hexenoic acid, methyl ester." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular skeleton and its stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For "this compound," characteristic signals are expected in distinct regions of the spectrum. The protons of the phenyl group typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The vinylic protons on the C5-C6 double bond would resonate in the olefinic region (~5.5-6.5 ppm), with their coupling constant providing information about the stereochemistry (cis or trans) of the double bond. The singlet for the methyl ester protons (-OCH₃) is expected to be a sharp peak around 3.7 ppm. aocs.org The methylene (B1212753) protons (-CH₂-) of the hexenoic acid chain would appear as multiplets in the aliphatic region (~1.7-2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum (~170-175 ppm). The carbons of the phenyl ring would produce several signals in the aromatic region (~125-140 ppm). The olefinic carbons (C5 and C6) would resonate around 120-140 ppm. The methyl carbon of the ester group would appear at approximately 52 ppm, and the aliphatic methylene carbons would be observed in the upfield region of the spectrum (~20-40 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| Vinylic-H (C5-H, C6-H) | 5.5 - 6.5 | Multiplet |

| Methyl Ester (-OCH₃) | ~3.7 | Singlet |

| Methylene (-CH₂-C=O) | ~2.4 | Triplet |

| Methylene (-CH₂-CH₂-C=O) | ~1.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Phenyl (ipso-C) | 135 - 140 |

| Phenyl (ortho, meta, para-C) | 125 - 130 |

| Vinylic (C5, C6) | 120 - 140 |

| Methyl Ester (-OCH₃) | ~52 |

| Methylene (-CH₂-C=O) | ~33 |

| Methylene (-CH₂-CH₂-C=O) | ~24 |

Mass Spectrometry (MS) for Characterizing Reaction Products and Investigating Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For "this compound" (C₁₃H₁₆O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 204.26. appchemical.comappchemical.com

Under electron ionization (EI), the molecular ion can undergo various fragmentation processes, providing structural information. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For "this compound," characteristic fragments would be expected from:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a prominent peak at m/z 173 [M-31]⁺.

Loss of the methoxycarbonyl group (-COOCH₃): This would lead to a fragment at m/z 145 [M-59]⁺.

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the α-β bond. This would produce a neutral alkene fragment and a charged enol fragment. For this specific molecule, a significant peak at m/z 74 is characteristic of the McLafferty rearrangement in methyl esters. miamioh.eduresearchgate.net

Cleavage of the benzylic bond: Fragmentation at the bond between the phenyl group and the alkyl chain can also occur, leading to fragments characteristic of the phenyl moiety.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 173 | [M - OCH₃]⁺ |

| 145 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis and Real-time Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of "this compound" would exhibit several key absorption bands that confirm its structure.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of a carbon-carbon double bond (C=C) in the aliphatic chain would give rise to a stretching vibration around 1640-1680 cm⁻¹. The C-O stretching vibrations of the ester group are also characteristic and typically appear as two bands in the region of 1000-1300 cm⁻¹. spectroscopyonline.com

The aromatic phenyl group would be identified by the C-H stretching vibrations of the sp² hybridized carbons, which are observed above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain would appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). Additionally, characteristic C-C in-ring stretching vibrations for the aromatic ring are expected in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations can provide information about the substitution pattern of the phenyl ring.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium to Weak |

| C-C (Aromatic) | In-ring Stretch | 1450 - 1600 | Medium |

X-ray Diffraction Studies for Crystalline Derivatives to Confirm Solid-State Structure and Conformation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Since "this compound" is likely a liquid or a low-melting solid at room temperature, obtaining single crystals suitable for X-ray analysis directly may be challenging. However, the structure can be unequivocally confirmed by preparing a suitable crystalline derivative.

For instance, the carboxylic acid, obtained by hydrolysis of the methyl ester, could be reacted with a chiral amine to form a crystalline amide or salt. Alternatively, other functionalizations of the double bond or the phenyl ring could lead to crystalline products. Once a suitable single crystal of a derivative is obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com This data would confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule in the solid state, including the geometry of the double bond and the orientation of the phenyl ring relative to the alkyl chain. Such structural information is crucial for understanding intermolecular interactions in the crystal lattice and can be correlated with the compound's physical properties. The successful application of micro-focused X-ray diffraction has been reported for solving the structure of complex organic molecules like fullerene derivatives, demonstrating its power in elucidating solid-state structures. rsc.org

Future Research Directions and Unexplored Avenues for 6 Phenyl 5 Hexenoic Acid, Methyl Ester

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The pursuit of green chemistry principles is paramount in modern chemical synthesis. Future research should prioritize the development of sustainable and environmentally friendly methods for the production of 6-Phenyl-5-hexenoic acid, methyl ester. Current synthetic routes often rely on traditional methods that may involve harsh reagents, stoichiometric amounts of promoters, and organic solvents that pose environmental concerns.

Key areas for investigation include:

Catalytic Approaches: The exploration of novel catalytic systems can offer significant advantages in terms of efficiency and waste reduction. This includes the use of earth-abundant metal catalysts or organocatalysts to replace stoichiometric reagents. For instance, borrowing from established cross-coupling methodologies like the Heck or Suzuki reactions, researchers could explore palladium, nickel, or copper-based catalysts for the coupling of a suitable phenyl precursor with a C6-ester fragment. A significant challenge will be to achieve high selectivity for the desired double bond geometry (E vs. Z).

Renewable Feedstocks and Solvents: A shift towards bio-based starting materials and green solvents is a critical aspect of sustainable synthesis. Research could focus on deriving the hexenoic acid backbone from renewable resources. Furthermore, the replacement of traditional chlorinated solvents with greener alternatives such as ionic liquids, supercritical fluids, or even water would significantly improve the environmental footprint of the synthesis.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach. Lipases could be investigated for the esterification step, while other enzymes could potentially be engineered to catalyze the carbon-carbon bond formation, offering unparalleled stereoselectivity under mild reaction conditions.

A comparative look at potential green metrics for different synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Methods | High atom economy, low catalyst loading, potential for recyclability. | Catalyst stability and cost, control of stereoselectivity. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Availability and cost of feedstocks, efficient conversion pathways. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and cost, substrate scope limitations. |

Expanding the Scope of Derivatization for Novel Functional Materials with Tailored Properties

The inherent chemical functionality of this compound—namely the phenyl ring, the carbon-carbon double bond, and the ester group—provides a rich platform for derivatization. Future research should systematically explore the modification of these functional groups to create a diverse library of novel molecules with tailored properties for applications in materials science.

Polymer Science: The double bond in the hexenoate chain is a prime candidate for polymerization reactions. Radical, cationic, or anionic polymerization could be employed to synthesize novel polymers with the phenyl group as a pendant moiety. These polymers could exhibit interesting thermal, optical, or mechanical properties. Furthermore, copolymerization with other monomers could lead to a wide range of materials with tunable characteristics.

Functional Dyes and Probes: The phenyl group can be functionalized through electrophilic aromatic substitution to introduce chromophoric or fluorophoric groups. This could lead to the development of novel dyes, fluorescent probes, or sensors for various applications.

Liquid Crystals: The rigid phenyl group combined with the flexible hexenoate chain suggests potential applications in the field of liquid crystals. By introducing appropriate mesogenic groups onto the phenyl ring, it may be possible to design new liquid crystalline materials with specific phase behaviors.

Cross-linking Agents: The double bond can also participate in cross-linking reactions, making derivatives of this compound potential candidates for use as cross-linking agents in polymer networks, leading to materials with enhanced durability and thermal stability.

Table 2 outlines potential derivatization strategies and their corresponding applications.

| Functional Group | Derivatization Strategy | Potential Application |

| Double Bond | Polymerization, Cross-linking | Polymers, Resins |

| Phenyl Ring | Electrophilic Aromatic Substitution | Dyes, Probes, Liquid Crystals |

| Ester Group | Hydrolysis, Amidation, Transesterification | Bioactive molecules, Surfactants |

Deeper Mechanistic Understanding of Stereocontrol in Complex Transformations

The presence of a double bond in this compound introduces the possibility of E/Z isomerism. Furthermore, reactions involving the double bond or adjacent carbons can lead to the formation of new stereocenters. A deeper mechanistic understanding of these transformations is crucial for achieving high levels of stereocontrol, which is often a critical factor in determining the properties and applications of the final products, particularly in areas like pharmaceuticals and advanced materials.

Future research in this area should focus on:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantioenriched derivatives of this compound is a significant challenge and a major opportunity. This could involve the use of chiral catalysts for reactions such as asymmetric hydrogenation, dihydroxylation, or epoxidation of the double bond.

Stereoselective Reactions: For reactions that generate new stereocenters, detailed mechanistic studies are needed to understand the factors that govern the stereochemical outcome. This includes computational modeling and kinetic studies to elucidate the transition states of key reaction steps. For instance, understanding the facial selectivity in reactions involving the double bond is critical.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the ester group could provide a temporary source of chirality to direct stereoselective transformations on the molecule. Subsequent removal of the auxiliary would yield the desired enantioenriched product.

A thorough understanding of the stereochemical aspects will enable the rational design of synthetic routes to access specific stereoisomers with desired properties.

Integration with Automated Synthesis and Flow Chemistry Platforms for Enhanced Research Efficiency

The integration of automated synthesis and flow chemistry platforms can significantly accelerate the pace of research and development related to this compound. These technologies offer numerous advantages over traditional batch synthesis, including improved reproducibility, enhanced safety, and the ability to rapidly screen a large number of reaction conditions.

High-Throughput Experimentation: Automated synthesis platforms can be used to perform a large number of reactions in parallel, allowing for the rapid optimization of reaction conditions for both the synthesis and derivatization of the target compound. This can dramatically reduce the time and resources required to identify optimal synthetic routes.

Flow Chemistry: The synthesis of this compound and its derivatives could be adapted to continuous flow processes. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. Furthermore, the use of packed-bed reactors with immobilized catalysts could facilitate catalyst recycling and product purification. The Wittig reaction, a potential route to this compound, has been successfully implemented in flow chemistry for the synthesis of unsaturated esters. acs.org

In-line Analysis and Optimization: The integration of in-line analytical techniques, such as spectroscopy and chromatography, with automated synthesis and flow chemistry platforms can provide real-time monitoring of reaction progress. This data can be used to develop kinetic models and to implement self-optimizing algorithms that can automatically identify the optimal reaction conditions.

The adoption of these modern technologies will not only enhance research efficiency but also pave the way for the scalable and on-demand production of this compound and its valuable derivatives.

Q & A

What are the standard protocols for synthesizing 6-Phenyl-5-hexenoic acid, methyl ester, and how can reaction kinetics be modeled?

Basic Synthesis Protocol :

The esterification of 6-Phenyl-5-hexenoic acid can be achieved via acid-catalyzed transesterification. A common method involves using p-toluenesulfonic acid (PTSA) as a catalyst in methanol under reflux conditions . For kinetic modeling, two-step reaction mechanisms (e.g., triglyceride-to-FAME conversion) can be adapted. Universal kinetic models, validated against experimental data, simulate esterification steps by tracking intermediate concentrations (e.g., fatty acid methyl esters, FAMEs) and optimizing parameters like temperature and catalyst loading .

Advanced Optimization :

Reactor design (e.g., ultrasonic tubular reactors) improves yield by enhancing mass transfer. Experimental designs, such as factorial analysis (Table 3 in ), optimize variables like molar ratios and reaction time. Computational tools (e.g., MATLAB or Aspen Plus) integrate Arrhenius equations to predict rate constants and activation energies.

How can gas chromatography (GC) methods be tailored to resolve and quantify this compound in complex mixtures?

Basic GC Analysis :

Use a polar capillary column (e.g., SP™-2560, 75 m length) to separate cis/trans isomers and unsaturated esters. Derivatize free fatty acids to FAMEs via methanolic HCl or BF₃-methanol . Calibrate with a 37-component FAME mix and apply internal standards (e.g., methyl heptadecanoate) for quantification .

Advanced Challenges :

For co-eluting peaks, employ fast GC with slower oven ramps (e.g., 1°C/min) or tandem mass spectrometry (GC-MS/MS). Validate resolution using AOCS/AOAC protocols for trans-fat analysis, which require >85% separation efficiency for critical isomer pairs .

What are the key considerations for ensuring the stability and purity of this compound during storage?

Basic Stability :

Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Monitor purity via UV/Vis (λmax ~216 nm) and periodic GC checks. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Degradation Analysis :

Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., hydrolyzed acids or peroxides). LC-MS or HPTLC (RP-18 F254s plates) detects trace impurities. For photostability, use quartz reactors with controlled UV exposure .

How can contradictions in reported physicochemical properties (e.g., logP, melting point) be resolved?

Basic Data Validation :

Cross-reference experimental values (e.g., melting point from ) with predictive tools like ACD/Labs Percepta. Validate logP via shake-flask HPLC (C18 column, methanol/water gradients) .

Advanced Discrepancy Resolution :

Thermogravimetric analysis (TGA) clarifies melting points obscured by decomposition. Quantum mechanical calculations (DFT/B3LYP) predict molecular properties and reconcile experimental vs. theoretical data .

What safety protocols are critical when handling this compound in laboratory settings?

Basic PPE :

NIOSH/MSHA-approved respirators, nitrile gloves, and chemical goggles are mandatory. Use fume hoods for synthesis and derivatization steps .

Advanced Hazard Mitigation :

Conduct acute toxicity assays (OECD 423) for oral LD50 determination. For spills, neutralize with activated carbon and dispose via EPA-approved waste streams. Monitor aquatic toxicity (H413) using Daphnia magna bioassays .

How can computational tools aid in predicting the biological activity of this compound?

Basic QSAR Modeling :

Use platforms like ChemAxon or MOE to calculate descriptors (e.g., topological polar surface area, H-bond donors). Compare with known bioactive esters (e.g., Mycophenolic Acid methyl ester ).

Advanced Applications :

Molecular docking (AutoDock Vina) screens for interactions with targets like fatty-acid-binding proteins (FABPs). MD simulations (GROMACS) assess membrane permeability and ester stability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.